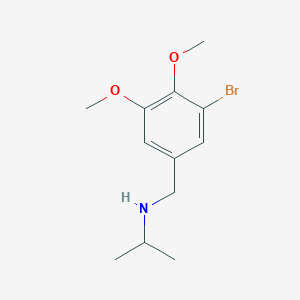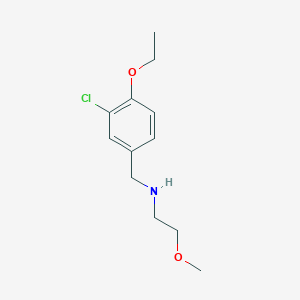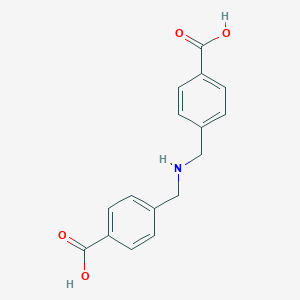![molecular formula C17H23NO3 B275576 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B275576.png)
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol is a complex organic compound with the molecular formula C17H23NO3 and a molecular weight of 289.4 g/mol. This compound features a furan ring, a phenyl group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide.
Introduction of the amino group: This can be done through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Addition of the methoxypropyl group: This step can be achieved through nucleophilic substitution reactions.
Final ethanol addition: This can be done through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or amines.
Applications De Recherche Scientifique
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-[4-[5-[(3-methoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C17H23NO3/c1-13(19)14-4-6-15(7-5-14)17-9-8-16(21-17)12-18-10-3-11-20-2/h4-9,13,18-19H,3,10-12H2,1-2H3 |
Clé InChI |
JGYIIIWQVOCKCF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275495.png)

![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)
